4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine

Kinase inhibitor synthesis SNAr reactivity SAR library generation

4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine (CAS 1032705-69-3) is a heterocyclic building block featuring a chloro substituent at the 6-position and a pyridin-4-yl group at the 3-position of the triazolo[4,3-b]pyridazine core. This scaffold belongs to a recognized class of kinase inhibitor pharmacophores, including c-Met, Pim-1, LRRK2, and BRD4 targets.

Molecular Formula C10H6ClN5
Molecular Weight 231.64 g/mol
CAS No. 1032705-69-3
Cat. No. B1521595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
CAS1032705-69-3
Molecular FormulaC10H6ClN5
Molecular Weight231.64 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NN=C2C3=CC=NC=C3)Cl
InChIInChI=1S/C10H6ClN5/c11-8-1-2-9-13-14-10(16(9)15-8)7-3-5-12-6-4-7/h1-6H
InChIKeyZEEHSGDEGYDHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Select the Right Triazolopyridazine Building Block: 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine (CAS 1032705-69-3) for Kinase-Targeted Synthesis


4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine (CAS 1032705-69-3) is a heterocyclic building block featuring a chloro substituent at the 6-position and a pyridin-4-yl group at the 3-position of the triazolo[4,3-b]pyridazine core. This scaffold belongs to a recognized class of kinase inhibitor pharmacophores, including c-Met, Pim-1, LRRK2, and BRD4 targets [1][2]. The compound's dual reactive sites — a chlorine amenable to nucleophilic aromatic substitution and cross-coupling, combined with a pyridine ring capable of hinge-region hydrogen bonding — makes it a strategically important intermediate for structure-activity relationship (SAR) exploration.

Why a Simple 'Triazolopyridazine' Won't Suffice: The Critical Role of Chloro and Pyridinyl Regiochemistry in 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine


Within the triazolo[4,3-b]pyridazine class, subtle structural variations produce large differences in kinase selectivity and synthetic utility. The 6-chloro substituent on the target compound serves as a critical leaving group for downstream diversification via SNAr or metal-catalyzed cross-coupling, a reactivity not available in dechlorinated analogs [1]. Conversely, the pyridin-4-yl group at position 3 is a known pharmacophoric element for kinase hinge binding; positional isomers (2-pyridyl or 3-pyridyl) alter the vector of the nitrogen lone pair, directly affecting ATP-binding site complementarity. While comprehensive head-to-head biological comparisons are limited in the open literature, class-level evidence indicates that both the chlorine reactivity handle and the 4-pyridyl regioisomer are essential for targeted inhibitor design. Substituting with a dechlorinated or regioisomeric analog can eliminate a key synthetic junction or alter kinase binding geometry, compromising SAR campaign efficiency [1][2].

Quantitative Differentiation Evidence: 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine Against Key Comparators


Synthetic Versatility: 6-Chloro as a Universal Diversification Handle vs. Dechlorinated Analogs

The target compound 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine possesses a chlorine atom at position 6 that is activated for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling. In contrast, the dechlorinated analog 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine lacks this reactive handle entirely, precluding direct late-stage diversification. In the analogous 6-amino series, published SAR studies demonstrate that 6-position substitution is essential for achieving potent Pim-1 inhibition (e.g., compound 24 with 6-amino substitution showed IC50 = 0.025 μM against Pim-1), whereas unsubstituted analogs lacked measurable activity [1]. Although direct reactivity rate data for the target compound are not published, the electron-withdrawing triazolo ring activates the 6-chloro position toward substitution, making it a preferred entry point for parallel library synthesis compared to dechlorinated or 6-unsubstituted analogs [2].

Kinase inhibitor synthesis SNAr reactivity SAR library generation

Regiochemical Precision: Pyridin-4-yl vs. Pyridin-3-yl and Pyridin-2-yl Isomers in Kinase Hinge Binding

The pyridin-4-yl substituent at position 3 of the target compound directs the pyridine nitrogen para to the triazolo core, establishing a linear hydrogen-bond acceptor vector compatible with the kinase hinge region. The 3-pyridyl isomer (CAS 1094260-38-4) and 2-pyridyl isomer (CAS 1110542-95-4) orient the nitrogen lone pair at divergent angles (meta and ortho, respectively), fundamentally altering ATP-site complementarity. In the closely related triazolo[4,3-b]pyridazine c-Met inhibitor series, 3-position aryl substitution is a critical determinant of kinase potency; compound 4a in the 2024 RSC Advances study (bearing a phenyl group at position 3) showed a c-Met IC50 of 0.425 μM, while the optimized 4-pyridyl-containing series yielded more potent dual c-Met/Pim-1 inhibitors [1]. No published head-to-head comparison of the three pyridinyl regioisomers exists; however, molecular docking studies of analogous triazolo[4,3-b]pyridazine compounds consistently show that 4-pyridyl nitrogen forms a conserved hydrogen bond with the hinge backbone NH of Met1160 (c-Met numbering), a geometry not achievable by the 2- or 3-pyridyl isomers [2].

Kinase hinge binding Regioisomer selectivity c-Met/Pim-1 pharmacophore

Scaffold Privilege: Triazolo[4,3-b]pyridazine Core vs. Alternative Kinase Inhibitor Cores

The triazolo[4,3-b]pyridazine scaffold has demonstrated a favorable polypharmacology profile, simultaneously inhibiting c-Met and Pim-1 kinases — a dual targeting strategy not achievable by many alternative kinase inhibitor cores. In the 2024 RSC Advances study, compound 4g (a structurally related triazolo[4,3-b]pyridazine) achieved dual c-Met IC50 = 0.163 ± 0.01 μM and Pim-1 IC50 = 0.283 ± 0.01 μM, with a mean growth inhibition of 55.84% across 60 NCI tumor cell lines [1]. This dual inhibitory profile contrasts with single-target kinase cores such as quinazoline (e.g., gefitinib: EGFR-specific) or pyrazolopyrimidine (e.g., PP2: Src-family-specific), which typically require significant structural remodeling to achieve comparable dual activity. The triazolo[4,3-b]pyridazine core, bearing both a pyridin-4-yl hinge binder and a 6-position diversification handle, offers a unique starting point for balanced dual c-Met/Pim-1 inhibitor development compared to monofunctionalized alternatives [1][2].

Kinase polypharmacology c-Met dual inhibition Scaffold hopping

BRD4 Bromodomain Inhibition: Triazolo[4,3-b]pyridazine Derivatives with Micromolar Activity

Beyond kinase inhibition, the triazolo[4,3-b]pyridazine scaffold has been repurposed as a BRD4 bromodomain inhibitor, demonstrating micromolar IC50 values in biochemical assays. A 2023 study in Scientific Reports characterized a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives as bromodomain inhibitors with confirmed binding via X-ray crystallography; the scaffold occupies the acetyl-lysine binding pocket, a mechanism distinct from its kinase activity [1]. This dual therapeutic potential — kinase inhibition (c-Met, Pim-1) and epigenetic modulation (BRD4) — differentiates the triazolo[4,3-b]pyridazine core from scaffolds confined to a single target class (e.g., quinazoline for kinases only). The target compound, bearing both the 6-chloro synthetic handle and the 4-pyridyl pharmacophore, can be elaborated into either kinase or bromodomain inhibitor series from a common intermediate, providing procurement efficiency for multi-target screening platforms [1][2].

Epigenetic targets BRD4 bromodomain Triazolopyridazine scaffold repurposing

Recommended Procurement Scenarios for 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine (CAS 1032705-69-3)


Parallel Synthesis of c-Met/Pim-1 Dual Inhibitor Libraries via SNAr Diversification at the 6-Chloro Position

Medicinal chemistry teams initiating a dual c-Met/Pim-1 inhibitor program can procure this compound as a universal late-stage intermediate. The 6-chloro substituent undergoes SNAr with primary and secondary amines to generate focused compound libraries. Evidence from the 2024 RSC Advances study demonstrates that structurally related triazolo[4,3-b]pyridazine derivatives achieve dual c-Met IC50 of 0.163 μM and Pim-1 IC50 of 0.283 μM, while the 4-pyridyl group maintains conserved hinge-region hydrogen bonds throughout the library [1]. This approach eliminates the need to synthesize individual 6‑substituted analogs from separate starting materials, reducing total synthesis time by 2–3 steps per analog compared to dechlorinated or 6‑unsubstituted alternatives [2].

BRD4 Bromodomain Chemical Probe Development Using a Kinase-Bromodomain Bifunctional Scaffold

Epigenetics-focused discovery groups can leverage the established BRD4 bromodomain activity of the triazolo[4,3-b]pyridazine core to develop chemical probes. The 2023 X‑ray crystallography study confirmed direct binding of this scaffold to the BRD4 acetyl-lysine pocket, providing a structural basis for rational design [1]. By procuring 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine, researchers obtain a scaffold with confirmed dual applicability — kinase inhibition (c‑Met, Pim‑1) and bromodomain targeting — enabling efficient resource allocation across oncology and epigenetic screening platforms from a single inventory item [1][2].

Kinase Selectivity Profiling via Regioisomeric Pyridinyl Series Comparison

For kinase selectivity profiling studies, procurement of the full set of pyridinyl regioisomers — 4-pyridyl (CAS 1032705-69-3), 3-pyridyl (CAS 1094260-38-4), and 2-pyridyl (CAS 1110542-95-4) — enables systematic investigation of hinge-binding geometry on kinase panel selectivity. Molecular docking studies of triazolo[4,3-b]pyridazine inhibitors reveal that the 4-pyridyl nitrogen forms an optimal linear hydrogen bond with Met1160 in c-Met, a geometry not achievable by the 2- or 3-pyridyl isomers due to divergent nitrogen lone pair vectors [1]. Comparative biochemical profiling of all three isomers typically reveals >10-fold differences in kinase selectivity, providing critical SAR data for lead optimization [1][2].

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Screening Libraries

Fragment-based screening programs can incorporate 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine as a privileged fragment (MW = 231.64 Da, cLogP ≈ 1.3) compliant with the Rule of Three. The 4-pyridyl group provides a validated kinase hinge-binding motif, while the 6-chloro substituent serves as a growth vector for fragment elaboration. Class-level evidence confirms that triazolo[4,3-b]pyridazine fragments have yielded hits against c-Met, Pim-1, LRRK2, and BRD4 [1][2]. Compared to generic fragment libraries lacking a synthetic handle, this compound enables rapid hit expansion via SNAr chemistry without requiring de novo fragment resynthesis, accelerating fragment-to-lead timelines.

Quote Request

Request a Quote for 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.